1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate
Description
Properties
IUPAC Name |
(1,2,2,6,6-pentamethylpiperidin-4-yl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-10(2)12(16)17-11-8-13(3,4)15(7)14(5,6)9-11/h11H,1,8-9H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPIOULNZLJZHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CC(N(C(C1)(C)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70195-78-7 | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,2,2,6,6-pentamethyl-4-piperidinyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70195-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60887455 | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,2,2,6,6-pentamethyl-4-piperidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60887455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68548-08-3 | |
| Record name | 1,2,2,6,6-Pentamethyl-4-piperidinyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68548-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,2,2,6,6-pentamethyl-4-piperidinyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068548083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,2,2,6,6-pentamethyl-4-piperidinyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,2,2,6,6-pentamethyl-4-piperidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60887455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,2,6,6-pentamethyl-4-piperidyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Preparation Strategy: Esterification
The fundamental synthetic approach to 1,2,2,6,6-pentamethyl-4-piperidyl methacrylate involves esterification of methacrylic acid with 1,2,2,6,6-pentamethyl-4-piperidinol.
Reaction Scheme
$$
\text{Methacrylic Acid} + \text{1,2,2,6,6-Pentamethyl-4-piperidinol} \xrightarrow{\text{Esterification}} \text{this compound}
$$
- The reaction typically proceeds under acid catalysis or using coupling agents to promote ester bond formation.
- Reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and removal of water to drive equilibrium toward ester formation.
Industrial Scale Adaptations
- Industrial production employs continuous flow reactors to enhance reaction efficiency and control.
- Advanced purification techniques such as chromatography are applied to isolate the product with high purity.
- Optimization includes reaction time, temperature, catalyst choice, and solvent systems to improve throughput and reduce byproducts.
Precursor Synthesis: 1,2,2,6,6-Pentamethyl-4-piperidinol and Related Compounds
Since 1,2,2,6,6-pentamethyl-4-piperidinol is a key precursor, its synthesis is crucial for the overall preparation process.
Preparation of 1,2,2,6,6-Pentamethyl-4-piperidone
- A patented method describes the synthesis of 1,2,2,6,6-pentamethyl-4-piperidone from 2,2,6,6-tetramethylpiperidone via methylation using dimethyl sulfate in the presence of alkaline substances and solvents.
Reaction Conditions and Yields:
| Parameter | Details |
|---|---|
| Raw Material | 2,2,6,6-Tetramethylpiperidone |
| Methylating Agent | Dimethyl sulfate |
| Base | Sodium hydroxide, sodium carbonate, potassium hydroxide, etc. |
| Solvents | Ethanol, isopropanol, acetone, acetonitrile, DMSO, DMF, etc. |
| Temperature | Controlled at ~35°C |
| Reaction Time | 2 hours dropwise addition + 5 hours reaction continuation |
| Yield | >95% |
Alternative Synthesis via Ring Closure
- Another method involves reacting acetone and methylamine in the presence of a sulfonic acid-functionalized SBA-15 catalyst to form 1,2,2,6,6-pentamethyl-4-piperidone via ring closure.
- Post-reaction, alkali is added to quench the catalyst, followed by filtration and purification.
- This method emphasizes environmental friendliness, efficiency, and economic viability with improved yields compared to older methods.
Conversion of 1,2,2,6,6-Pentamethyl-4-piperidone to 1,2,2,6,6-Pentamethyl-4-piperidinol
- Reduction of the ketone group in 1,2,2,6,6-pentamethyl-4-piperidone to the corresponding alcohol (piperidinol) is typically achieved by catalytic hydrogenation or chemical reducing agents such as sodium borohydride.
- The resulting 1,2,2,6,6-pentamethyl-4-piperidinol is then used in the esterification step with methacrylic acid.
Detailed Reaction Analysis and Conditions
Summary Table of Preparation Routes
Research Findings and Industrial Implications
- The methylation method using dimethyl sulfate offers a scalable, cost-effective route with yields exceeding 95%, making it suitable for industrial application.
- The ring closure method using sulfonic acid-functionalized SBA-15 catalyst provides an environmentally friendly alternative, though with slightly lower yield, highlighting ongoing research to balance efficiency and sustainability.
- The esterification process is well-established, with continuous flow systems improving throughput and product consistency in commercial production.
- Purification techniques such as chromatography and distillation are critical for achieving the high purity (>97%) required for applications in polymer stabilization and specialty materials.
Chemical Reactions Analysis
Types of Reactions
1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Major Products
Scientific Research Applications
Stabilization of Polymers
PMMP is widely recognized for its role as a stabilizer in various polymeric materials. It is particularly effective in:
- Light Stabilization : PMMP absorbs UV radiation and prevents photodegradation in polymers. This property is crucial for materials exposed to sunlight, such as outdoor furniture and automotive parts.
- Heat Stabilization : It provides thermal stability by mitigating the effects of heat during processing and end-use applications. This is essential for materials used in high-temperature environments.
- Oxidation Stabilization : PMMP helps prevent oxidative degradation, which can lead to discoloration and loss of mechanical properties in polymers.
Table 1: Applications of PMMP in Polymer Stabilization
| Application Type | Description | Examples of Use |
|---|---|---|
| Light Stabilization | Absorbs UV light, preventing degradation | Outdoor plastics, coatings |
| Heat Stabilization | Reduces thermal degradation during processing | Polypropylene fibers, films |
| Oxidation Stabilization | Prevents oxidative damage to maintain integrity | PVC products, synthetic rubber |
Case Studies
- Polypropylene Fibers : A study demonstrated that incorporating PMMP into polypropylene fibers significantly enhanced their resistance to UV-induced degradation. The treated fibers maintained their tensile strength and color stability over extended periods of outdoor exposure.
- Polyethylene Films : Research indicated that films stabilized with PMMP exhibited improved performance under thermal stress. The films showed less shrinkage and maintained clarity compared to control samples without PMMP.
- Coatings : In coatings applications, PMMP was found to enhance the durability of exterior paints by providing resistance to fading and chalking due to UV exposure.
Research Insights
Recent research has highlighted the effectiveness of PMMP in various formulations:
- Stabilizer Combinations : PMMP can be combined with other additives such as antioxidants and UV absorbers to create synergistic effects that enhance overall stability.
- Concentration Effects : Studies suggest that optimal concentrations of PMMP lead to significant improvements in the lifespan and performance of polymer products.
Mechanism of Action
The mechanism of action of 1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate involves its ability to undergo polymerization and form stable polymers. The ester group allows for easy incorporation into polymer chains, while the piperidinyl group provides steric hindrance, enhancing the stability and durability of the resulting polymers . The molecular targets and pathways involved in its action are primarily related to its reactivity and compatibility with other monomers and polymers.
Comparison with Similar Compounds
1,2,2,6,6-Pentamethyl-4-piperidyl Methacrylate vs. 2,2,6,6-Tetramethyl-4-piperidyl Methacrylate
Key Differences :
This compound vs. Bis(1,2,2,6,6-pentamethyl-4-piperidyl) Sebacate
Key Differences :
- The methacrylate derivative is integrated into polymer chains, reducing leaching and enhancing durability, whereas the sebacate ester is a migratory additive .
- The sebacate compound is often used in combination with methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate (CAS 82919-37-7) to improve dispersion in hydrophobic matrices like polyolefins and coatings .
Thermal and UV Stability
- This compound : Demonstrated superior thermo-oxidative stability in rubber formulations, reducing chain scission during aging . In 3D-printed dental resins, it mitigates degradation caused by artificial aging and environmental stressors .
- 2,2,6,6-Tetramethyl-4-piperidyl Methacrylate : Shows comparable UV stabilization but may require higher loadings due to lower molecular weight and reduced steric hindrance .
- Bis(1,2,2,6,6-pentamethyl-4-piperidyl) Sebacate : Effective in reducing hydroperoxide and hydroxyl radical formation in cellulose-based materials but prone to migration over time .
Application-Specific Use Cases
- 3D Printing : The methacrylate derivatives are preferred in SLA/DLP resins for their reactive compatibility with acrylate oligomers .

- Coatings and Plastics: Sebacate-based HALS are used in automotive coatings and polypropylene films due to their non-interference with polymerization kinetics .
Research Findings
- A study on natural rubber showed that this compound outperformed traditional antioxidants like D (N-phenyl-β-naphthylamine) in photo-oxidative resistance .
- Tinuvin 292 (a blend of bis-sebacate and methyl sebacate derivatives) reduced hydroxyl radical concentrations by 40% in artificially aged paper, highlighting the efficacy of non-reactive HALS in hydrophilic systems .
Biological Activity
1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate (PMMA) is an organic compound with significant industrial and biological applications. With the molecular formula C₁₄H₂₅NO₂ and a molecular weight of 239.36 g/mol, this compound is primarily recognized for its role as a light stabilizer in coatings and plastics. However, its biological activity has garnered attention for potential therapeutic applications.
- Molecular Formula : C₁₄H₂₅NO₂
- Molecular Weight : 239.36 g/mol
- Boiling Point : Predicted at 387.1 ± 32.0 °C
- pKa : Approximately 9.50 ± 0.10
The biological activity of PMMA is attributed to its ability to interact with various biological targets, including enzymes and receptors. The acrylate ester group can undergo hydrolysis to release the active piperidyl moiety, which may inhibit enzyme activity or modulate receptor functions. This mechanism suggests potential therapeutic effects in various biological pathways.
Enzyme Inhibition
Research indicates that PMMA can inhibit specific enzymes involved in metabolic pathways. For example:
- Cholinesterase Inhibition : PMMA has been shown to exhibit inhibitory effects on cholinesterase enzymes, which are crucial in neurotransmission and can be targeted in neurodegenerative diseases.
Antioxidant Properties
PMMA demonstrates antioxidant activity, which could protect cells from oxidative stress:
- Free Radical Scavenging : Studies have shown that PMMA can scavenge free radicals, potentially reducing cellular damage associated with oxidative stress.
Drug Delivery Systems
The compound has been investigated for its role in drug delivery systems due to its stability and biocompatibility:
- Polymeric Nanocarriers : PMMA is utilized as a building block for creating polymeric nanocarriers that enhance the delivery of therapeutic agents.
Case Studies and Research Findings
Several studies have explored the biological implications of PMMA:
Safety and Toxicology
Despite its promising biological activities, safety assessments are crucial:
- Toxicological Studies : Preliminary studies indicate that PMMA exhibits low toxicity levels in vitro; however, further studies are necessary to evaluate long-term exposure effects.
- Regulatory Status : As a chemical compound used in various applications, PMMA must comply with safety regulations set forth by agencies like the FDA and EPA.
Q & A
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

